REACTION_CXSMILES
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C[N:2]([CH3:12])[CH:3]=[C:4]([N+:10]#[C-:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13]1(N)[CH2:16]C[CH2:14]1>>[CH2:8]([O:7][C:5]([C:4]1[N:10]=[CH:11][N:2]([CH:12]2[CH2:16][CH2:13][CH2:14]2)[CH:3]=1)=[O:6])[CH3:9]
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Name
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|
Quantity
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45 g
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Type
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reactant
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Smiles
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CN(C=C(C(=O)OCC)[N+]#[C-])C
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C1(CCC1)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The solution was then cooled
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography over silica gel (3:1 EtOAc:Heptane)
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Type
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CUSTOM
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Details
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The oily residue was triturated with TBME:heptane (1:1)
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Type
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CUSTOM
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Details
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the resulting solid was collected
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Type
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CUSTOM
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Details
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dried
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Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C=1N=CN(C1)C1CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |